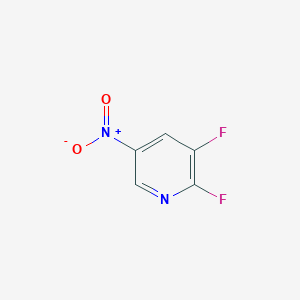

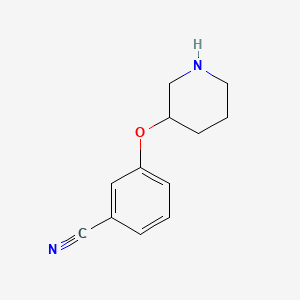

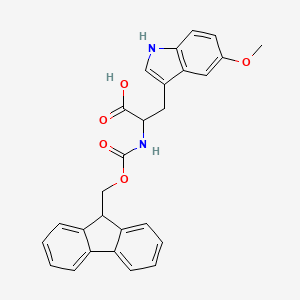

![molecular formula C8H5NO2S B1322189 Thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 478149-00-7](/img/structure/B1322189.png)

Thieno[2,3-c]pyridine-2-carboxylic acid

Descripción general

Descripción

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of Thieno[2,3-c]pyridine derivatives has been reported in several studies . These studies have described various methods for the synthesis of Thieno[2,3-c]pyridine derivatives, including the use of different starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of Thieno[2,3-c]pyridine-2-carboxylic acid is characterized by a bicyclic system, which includes a thiophene ring fused to a pyridine ring . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis

Thieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of Thieno[2,3-c]pyridine derivatives .Physical And Chemical Properties Analysis

Thieno[2,3-c]pyridine-2-carboxylic acid is a powder at room temperature . More detailed physical and chemical properties may be found in specific databases or literature .Aplicaciones Científicas De Investigación

Kinase Inhibitors

Thieno[2,3-c]pyridine derivatives have been used in the synthesis of GRK2 inhibitors . These inhibitors are important in the field of medicinal chemistry, particularly in the development of drugs for treating diseases related to the malfunctioning of kinases .

Anti-Proliferative Agents

Thieno[2,3-b]pyridine derivatives have shown anti-proliferative activity against certain types of cancer cells, such as triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells . This suggests potential applications in cancer therapy .

Organic Electronic Devices

Certain thieno[2,3-c]pyridine compounds have shown promise in the field of organic electronic devices . Their limited solubility in common organic solvents makes them suitable for devices prepared by vapor evaporation .

Blood-Platelet Aggregation Inhibiting Agents

Thieno[2,3-c]pyridine derivatives have been used as blood-platelet aggregation inhibiting agents . This suggests potential applications in the prevention and treatment of thrombotic diseases .

Antithrombotics

In addition to inhibiting blood-platelet aggregation, thieno[2,3-c]pyridine derivatives have also been used as antithrombotics . These compounds could potentially be used in the treatment of conditions such as stroke and heart attack .

Industrial Chemistry and Material Science

Thiophene derivatives, which include thieno[2,3-c]pyridine compounds, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Safety and Hazards

Thieno[2,3-c]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mecanismo De Acción

Target of Action

Thieno[2,3-c]pyridine-2-carboxylic acid is a heteroaromatic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The inhibition of GRK2 by Thieno[2,3-c]pyridine-2-carboxylic acid affects the GPCR signaling pathways. By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the downstream signaling pathways . .

Result of Action

The inhibition of GRK2 by Thieno[2,3-c]pyridine-2-carboxylic acid can potentially modulate GPCR signaling, which could have various cellular effects depending on the specific GPCR involved . For instance, it could affect cell proliferation, migration, or apoptosis.

Propiedades

IUPAC Name |

thieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYPQAOXZUEFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621959 | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-c]pyridine-2-carboxylic acid | |

CAS RN |

478149-00-7 | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

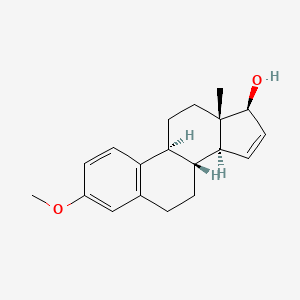

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)